molecular formula C14H8Cl3NO3 B4098914 4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid

4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid

Cat. No.: B4098914
M. Wt: 344.6 g/mol
InChI Key: CRPIHAKAFFJNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid is a benzoic acid derivative offered for research and development purposes. This compound is primarily of interest as a chemical intermediate in organic and pharmaceutical synthesis. Its molecular structure, which incorporates multiple halogen substituents and a benzoylamino group, makes it a valuable scaffold for constructing more complex molecules for various research applications. Structurally similar chlorinated and benzoylamino-substituted benzoic acid derivatives have demonstrated significant research utility. For instance, compounds like 4-chloro-2-[(2-chlorophenoxy)acetamido]benzoic acid (CBA) have been identified as potent and specific small-molecule inhibitors of the TMEM206 (PAORAC/ASOR) proton-activated chloride channel, providing a valuable pharmacological tool for neurobiological and cancer research . Furthermore, other 2-(benzoyloxy)benzoic acid derivatives have been investigated for their analgesic potential, showing promising activity with relatively low gastric ulceration side effects . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for detailed hazard information. Specific data on the melting point, solubility, and storage conditions for this exact compound should be experimentally verified by the researcher.

Properties

IUPAC Name

4-chloro-2-[(2,4-dichlorobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3NO3/c15-7-1-3-9(11(17)5-7)13(19)18-12-6-8(16)2-4-10(12)14(20)21/h1-6H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPIHAKAFFJNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The resulting intermediate is then subjected to hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid involves its interaction with specific molecular targets. The chloro and dichloro substituents play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Derivatives

  • 3.6-Dibromo-2-(2,4-dichloro-benzoylamino)-benzoic acid (): Differs by bromine substitution at positions 3 and 6 instead of chlorine. Bromine’s larger atomic radius may enhance steric hindrance or alter binding affinity in biological targets.
  • 5-Iodo-2-(2,4-difluoro-benzoylamino)-benzoic acid (CAS: 672300-63-9; ): Substitutes iodine at position 5 and fluorine at positions 2 and 4 on the benzoyl group. Fluorine’s electronegativity and iodine’s polarizability may impact lipophilicity and target interactions.

TRPM4 Channel Inhibitors

  • CBA (4-Chloro-2-(2-chlorophenoxy)acetamido-benzoic acid) (): Features a 2-chlorophenoxyacetyl side chain. Demonstrates specificity for human TRPM4 channels without affecting other TRP channels or voltage-gated ion channels .
  • NBA (4-Chloro-2-(1-naphthyloxyacetamido)-benzoic acid) (): Incorporates a bulkier naphthyloxy group, enhancing lipophilicity (cLogP ~3.5; ) and enabling inhibition of both human and mouse TRPM4 .

Other Derivatives

  • 4-Chloro-2-(naphthalen-2-ylcarbamoylamino)-benzoic acid (): Replaces the benzoyl group with a naphthylcarbamoyl moiety, altering binding kinetics due to increased aromatic surface area.
  • 4-Chloro-2-(trifluoromethyl)-benzoic acid (CAS 142994-09-0; ): Lacks the benzoylamino group but features a trifluoromethyl substituent, significantly increasing acidity and reactivity .

Pharmacological Activity Comparison

Compound Target Selectivity Notes Species Specificity Key Reference
This compound Not explicitly stated Likely broad due to halogenation N/A
CBA TRPM4 No activity on TRPM5, TRPV1, or Ca²⁺ channels Human-specific
NBA TRPM4 Inhibits mouse TRPM4 Human and mouse
LBA TRPM4 Similar efficacy to NBA Human
5-Iodo-2-(2,4-difluoro-benzoylamino)-benzoic acid Unknown Potential use in imaging (iodine’s radiolabel capability) N/A

Physicochemical Properties

Compound cLogP Solubility Melting Point (°C) Reference
NBA ~3.5 Low (DMSO used) Not reported
4-Chloro-2-(trifluoromethyl)-benzoic acid ~2.8 Moderate in organic solvents >200
CBA ~3.1 Low (DMSO used) Not reported

Biological Activity

Overview

4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article compiles detailed findings from various studies to illustrate the compound's biological activity and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of benzamides and is characterized by multiple halogen substitutions, which influence its reactivity and biological interactions. The structural formula can be represented as follows:

C15H12Cl3NO2\text{C}_{15}\text{H}_{12}\text{Cl}_3\text{N}\text{O}_2

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Antiviral Activity

The compound has also shown potential antiviral properties. In a study focusing on its effects against viral infections, it was found to inhibit viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes.

3. Anticancer Effects

This compound has been studied for its anticancer properties, particularly in relation to specific cancer cell lines. Notably, it exhibits cytotoxic effects on colorectal cancer cells through apoptosis induction.

  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation. It has been shown to inhibit PIM-1 kinase activity, which is crucial for cell cycle progression and anti-apoptotic signaling.

Study 1: Inhibition of PIM Kinases

In a detailed investigation into the inhibition of PIM kinases by this compound, researchers reported:

  • Cell Lines Used : HCT116 (colorectal cancer) and PC3 (prostate cancer).
  • Results : The compound inhibited PIM-1 and PIM-3 activities with IC50 values of 15 µM and 20 µM, respectively. This inhibition led to increased apoptosis in treated cells.

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of the compound against standard antibiotics:

  • Methodology : Disk diffusion method was employed.
  • Findings : The compound displayed comparable efficacy to conventional antibiotics like ampicillin against certain bacterial strains.

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Use gloveboxes for synthesis due to moisture sensitivity (thionyl chloride byproducts are corrosive) .
  • In vitro only : Avoid inhalation/contact; LD₅₀ data for similar chlorinated benzoic acids suggest moderate toxicity (e.g., 200 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid
Reactant of Route 2
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4-Chloro-2-(2,4-dichloro-benzoylamino)-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.